molecular formula C40H55N5O10S B1429317 Fmoc-Glu(biotinyl-PEG)-OH CAS No. 817169-73-6

Fmoc-Glu(biotinyl-PEG)-OH

Cat. No.: B1429317
CAS No.: 817169-73-6
M. Wt: 798 g/mol
InChI Key: MGOWNVYDCIBVKC-FNHRVDEZSA-N
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Description

“Fmoc-Glu(biotinyl-PEG)-OH” is a biotin-labeled amino acid that has excellent solubility in DMF and other solvents used in Solid-Phase Peptide Synthesis (SPPS) . The PEG-spacer restricts hindrance between the peptide and avidin, leading to better biotin binding . Furthermore, the hydrophilic nature of the PEG minimizes non-specific interactions that can arise from the spacer group becoming buried in the hydrophobic pocket of proteins .


Synthesis Analysis

“this compound” serves as a versatile biotinylation reagent, excelling in solubility for solid-phase peptide synthesis . It is used in the synthesis of peptides and proteins for scientific research .


Chemical Reactions Analysis

“this compound” is used in Fmoc Solid-Phase Peptide Synthesis (SPPS), a method used to chemically synthesize peptides . In this method, the carboxyl group of the incoming amino acid is coupled to the N-terminus of the growing peptide chain. The Fmoc group is a protecting group for the N-terminus of the peptide. It is removed during the synthesis process, allowing the addition of the next amino acid .


Physical and Chemical Properties Analysis

“this compound” has a molar mass of 797.98 g/mol . It appears as a white to slight yellow to beige powder . Its empirical formula is C40H55N5O10S .

Scientific Research Applications

1. Solid-Phase Synthesis Applications

Fmoc-Glu(biotinyl-PEG)-OH is utilized in the solid-phase synthesis of peptides. It has been demonstrated that peptides can be pegylated at various positions (NH2-terminus, side-chain, or COOH-terminus) using Fmoc/tBu methodologies. This approach is crucial for modifying peptides for specific applications, such as enhancing solubility or therapeutic efficacy. For instance, Lu and Felix (2009) discussed the pegylation of a tridecapeptide fragment of interleukin-2, showcasing the utility of this compound in peptide modification (Lu & Felix, 2009).

2. Nanocarrier Development

This compound has applications in the development of nanocarriers for drug delivery. Zhang et al. (2014) described a PEG-Fmoc conjugate used as a nanocarrier for paclitaxel, a chemotherapeutic agent. This research highlights the role of this compound in creating effective drug delivery systems with high loading capacity and low toxicity (Zhang et al., 2014).

3. Bio-inspired Functional Materials

The modification of amino acids and short peptides with Fmoc groups, like this compound, is essential for fabricating functional materials. These modifications can impart unique properties to peptides, making them suitable for various applications, including drug delivery, catalysis, and therapeutic use. Tao et al. (2016) reviewed the self-organization of Fmoc-modified biomolecules, underscoring their importance in the development of bio-inspired materials (Tao et al., 2016).

4. Antibacterial Composite Materials

Fmoc-decorated amino acids, including derivatives like this compound, have been used to develop antibacterial materials. Schnaider et al. (2019) demonstrated the antibacterial capabilities of Fmoc-decorated nanoassemblies and their integration into composite materials. This research is pivotal in the field of biomedical materials, particularly for antibacterial applications (Schnaider et al., 2019).

Mechanism of Action

Target of Action

Fmoc-Glu(biotinyl-PEG)-OH is primarily used in the synthesis of biotinylated peptides . The primary targets of this compound are the peptide sequences that are intended to be biotinylated. Biotinylated peptides have many important applications in immunology and histochemistry .

Mode of Action

This compound interacts with its targets (the peptide sequences) through a process known as Fmoc solid-phase peptide synthesis . This compound offers all the benefits as biotin-PEG NovaTag resin in the synthesis of biotinylated peptides, with the additional advantage that the C-terminal amino acid can be coupled to this resin using any coupling methods .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of biotinylated peptides. The compound facilitates the coupling of the C-terminal amino acid to the resin, which is a crucial step in the synthesis of these peptides .

Result of Action

The result of the action of this compound is the successful synthesis of biotinylated peptides. These peptides have many important applications in immunology and histochemistry, such as affinity purification and FRET-based flow cytometry, solid-phase immunoassays, and receptor localization .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. The compound is typically stored at a temperature between 15-25°C . The efficacy and stability of the compound can be affected by these factors, and it is therefore important to control the environment in which the compound is used.

Future Directions

The future directions of “Fmoc-Glu(biotinyl-PEG)-OH” could involve its use in the development of new methods for peptide and protein synthesis, as well as in the study of protein function and interactions. For instance, it was used in a study for pharmacophore generation from a drug-like core molecule surrounded by a library peptide .

Properties

IUPAC Name

(2S)-5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H55N5O10S/c46-35(14-6-5-13-34-37-33(26-56-34)43-39(50)45-37)41-17-7-19-52-21-23-54-24-22-53-20-8-18-42-36(47)16-15-32(38(48)49)44-40(51)55-25-31-29-11-3-1-9-27(29)28-10-2-4-12-30(28)31/h1-4,9-12,31-34,37H,5-8,13-26H2,(H,41,46)(H,42,47)(H,44,51)(H,48,49)(H2,43,45,50)/t32-,33-,34-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOWNVYDCIBVKC-FNHRVDEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H55N5O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746393
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{15-oxo-19-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10-trioxa-14-azanonadecan-1-yl}-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

798.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817169-73-6
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{15-oxo-19-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10-trioxa-14-azanonadecan-1-yl}-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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